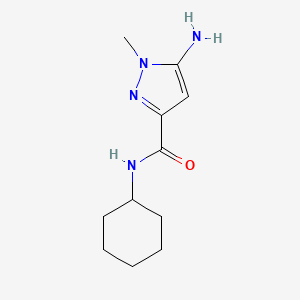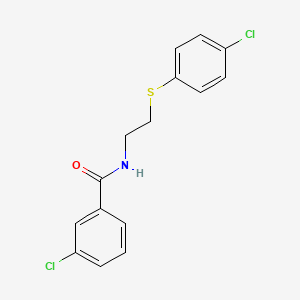![molecular formula C15H13BrN4O2S B2669942 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 919752-54-8](/img/structure/B2669942.png)
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a bromobenzo[d]thiazol ring attached to a piperazine ring, which is further attached to an isoxazole ring with a methanone functional group. The presence of these rings and functional groups could confer specific chemical and physical properties to the compound.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the bromine atom on the benzo[d]thiazol ring, the nitrogen atoms in the piperazine ring, and the oxygen atom in the isoxazole ring . These atoms are all potential sites for chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point . The nitrogen and oxygen atoms could participate in hydrogen bonding, influencing the compound’s solubility .Aplicaciones Científicas De Investigación
Antiproliferative Activity
One key application of similar compounds to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone lies in their potential for antiproliferative activity. For instance, a compound closely related to the one was evaluated for antiproliferative activity and underwent structural characterization including X-ray diffraction studies, demonstrating its potential in medicinal chemistry (Prasad et al., 2018).
Antimicrobial Activity
Compounds similar to the specified chemical have been synthesized and shown to exhibit antimicrobial activity. For example, a study on new pyridine derivatives, which share structural similarities, demonstrated variable and modest activity against bacterial and fungal strains (Patel et al., 2011). Another study synthesized derivatives with thiazole and piperazine components, revealing moderate to good antimicrobial activity, indicating the utility of these compounds in combating microbial infections (Mhaske et al., 2014).
Anti-mycobacterial Properties
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a promising anti-mycobacterial chemotype. In a study, several compounds of this class showed potential anti-tubercular activity against Mycobacterium tuberculosis, along with low cytotoxicity, suggesting their use in treating tuberculosis (Pancholia et al., 2016).
Anticonvulsant Properties
Research has also explored the anticonvulsant activities of similar compounds. In one study, a novel series of derivatives was synthesized and evaluated for anticonvulsant activity through various tests, demonstrating their potential as anticonvulsant agents (Malik & Khan, 2014).
Enzyme Inhibitory Activity
Additionally, certain derivatives have been found to exhibit enzyme inhibitory activity. This is significant for pharmaceutical research, as enzyme inhibitors can be potential candidates for treating various diseases (Hussain et al., 2017).
Corrosion Inhibition
Interestingly, some derivatives are also investigated for their potential as corrosion inhibitors. This application is crucial in the field of materials science, particularly for protecting metals from corrosive environments (Singaravelu et al., 2022).
Direcciones Futuras
The compound could be of interest for further study due to its complex structure and the presence of several functional groups known to confer biological activity . Future research could focus on synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activities.
Propiedades
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2S/c16-10-1-2-11-13(9-10)23-15(18-11)20-7-5-19(6-8-20)14(21)12-3-4-17-22-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMMUDOGMPTPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


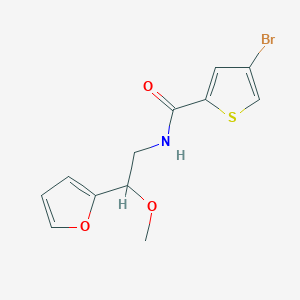
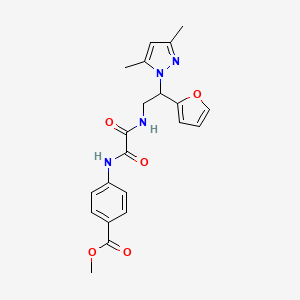
![4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2669863.png)
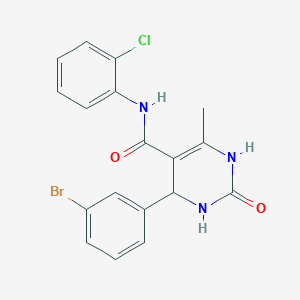
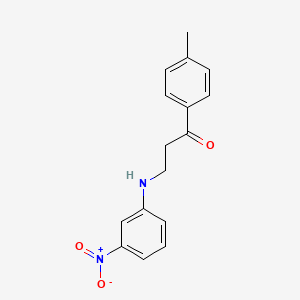
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2669866.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2669870.png)
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-](/img/structure/B2669871.png)
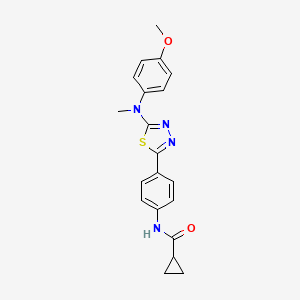
![6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2669877.png)
